

Spectroscopic Analysis of 1-Methoxybutane-2thiol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxybutane-2-thiol

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Disclaimer: Direct experimental spectroscopic data for **1-methoxybutane-2-thiol** is not readily available in public databases. This guide provides a comprehensive overview of the predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-methoxybutane-2-thiol**. These predictions are derived from the known spectral characteristics of related functional groups and molecular fragments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **1-Methoxybutane-2-thiol**



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
CH₃ (C4)	0.9 - 1.0	Triplet (t)	7.0 - 8.0
SH (C2)	1.3 - 1.6	Triplet (t)	7.0 - 9.0
CH ₂ (C3)	1.4 - 1.7	Multiplet (m)	-
CH (C2)	2.8 - 3.2	Multiplet (m)	-
OCH₃ (C1)	3.3 - 3.4	Singlet (s)	-
CH ₂ (C1)	3.4 - 3.6	Multiplet (m)	-

Predicted in a CDCl₃ solvent. Chemical shifts are referenced to TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Methoxybutane-2-thiol**

Carbon	Predicted Chemical Shift (ppm)	
C4	13 - 15	
C3	25 - 28	
C2	40 - 45	
OCH ₃	58 - 60	
C1	75 - 80	

Predicted in a CDCl₃ solvent.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 1-Methoxybutane-2-thiol



Functional Group	Bond Vibration	Predicted Frequency (cm ⁻¹)	Intensity
Alkane	C-H stretch	2850 - 3000	Strong
Thiol	S-H stretch	2550 - 2600	Weak
Ether	C-O stretch	1000 - 1300	Strong
Alkane	C-H bend	1375 - 1475	Medium

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for 1-Methoxybutane-2-thiol

m/z	Possible Fragment Ion	Notes
120	[C5H12OS]+	Molecular Ion (M+)
89	[M - OCH ₃] ⁺	Loss of a methoxy group
75	[CH ₂ OCH ₂ CH(SH)] ⁺	Alpha-cleavage
59	[CH(SH)CH ₂ CH ₃] ⁺	Alpha-cleavage
45	[CH ₂ OCH ₃] ⁺	Base peak, stable oxonium ion
47	[CH₂SH] ⁺	Thiol fragment

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as **1-methoxybutane-2-thiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the solution is homogeneous.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[2]



- · Data Acquisition:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence. A 45° pulse width is often used to allow for faster repetition rates.[2]
 - For ¹³C NMR, a proton-decoupled pulse sequence (like DEPT) is typically used to enhance signal and provide multiplicity information.[2]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
 - Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is common and requires minimal preparation.[3] A single drop of the neat liquid is placed on the ATR crystal.[4] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4] The sample must be free of water and solvents to avoid interfering peaks.[5]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.[7]
- Data Acquisition:



- Record a background spectrum of the empty sample holder (or with the pure salt plates).
 [5] This accounts for atmospheric CO₂ and H₂O, as well as any signals from the apparatus itself.
- Place the sample on the ATR crystal or between the salt plates and place it in the spectrometer's sample compartment.
- Record the sample spectrum. The instrument measures the interferogram, which is then Fourier-transformed to produce the final spectrum.[7]
- Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

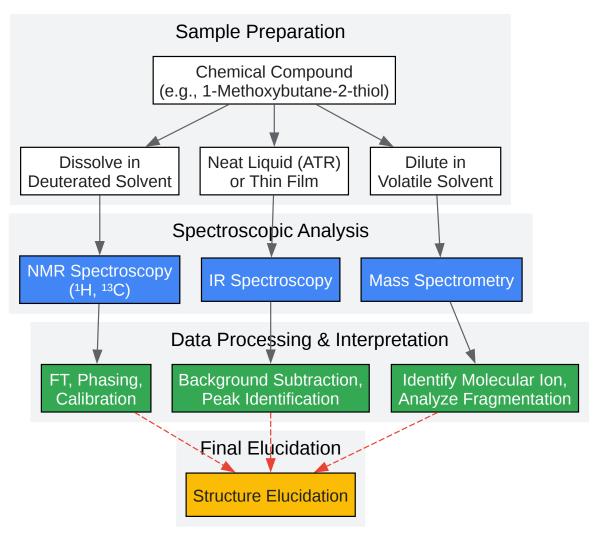
- Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
- Data Acquisition:
 - Introduce the sample into the ion source. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]
 - The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[8]



Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the typical workflow for chemical structure elucidation using NMR, IR, and Mass Spectrometry.



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